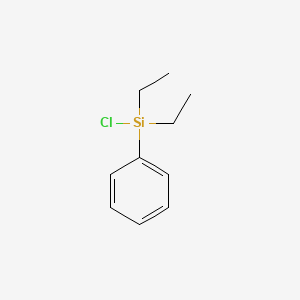

Chloro(diethyl)phenylsilane

説明

Chloro(diethyl)phenylsilane is an organosilicon compound with the molecular formula ClSi(C₂H₅)₂(C₆H₅). It features a central silicon atom bonded to two ethyl groups, one phenyl group, and a reactive chlorine atom. This compound is primarily utilized as an intermediate in the synthesis of silicone polymers, coupling agents, and functionalized materials. Its reactivity stems from the chlorine substituent, which enables nucleophilic substitution reactions, making it valuable in crosslinking and surface modification applications.

特性

CAS番号 |

17876-59-4 |

|---|---|

分子式 |

C10H15ClSi |

分子量 |

198.76 g/mol |

IUPAC名 |

chloro-diethyl-phenylsilane |

InChI |

InChI=1S/C10H15ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChIキー |

XVQUAUJRFBKICW-UHFFFAOYSA-N |

正規SMILES |

CC[Si](CC)(C1=CC=CC=C1)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Chloro(diethyl)phenylsilane can be synthesized through the reaction of phenylsilane with diethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6H5SiH3+ClSi(C2H5)2→C6H5Si(C2H5)2Cl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

化学反応の分析

Types of Reactions

Chloro(diethyl)phenylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other groups such as alkoxy or amino groups.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Reduction: The silicon-chlorine bond can be reduced to form silanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Hydrolysis: This reaction occurs readily in the presence of water or moisture.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include alkoxy(diethyl)phenylsilane, amino(diethyl)phenylsilane, and thiol(diethyl)phenylsilane.

Hydrolysis: The major products are diethylphenylsilanol and hydrochloric acid.

Reduction: The primary product is diethylphenylsilane.

科学的研究の応用

Chloro(diethyl)phenylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.

Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and components.

作用機序

The mechanism of action of chloro(diethyl)phenylsilane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making it susceptible to nucleophilic attack. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new silicon-containing compounds. The phenyl and ethyl groups attached to the silicon atom influence the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.

類似化合物との比較

Structural and Molecular Properties

The table below compares Chloro(diethyl)phenylsilane with structurally related organosilanes:

Key Observations :

- Aromaticity: Chloro(methyl)diphenylsilane’s dual phenyl groups increase electron delocalization, which may enhance stability compared to mono-phenyl analogs .

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。